N-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-3-carboxamide
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Overview
Description
N-ribosylnicotinamide, also known as nicotinamide riboside, is a pyridine-nucleoside form of vitamin B3. It functions as a precursor to nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular metabolism. This compound has gained significant attention due to its potential health benefits, including its role in enhancing cellular energy production and promoting longevity .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-ribosylnicotinamide can be synthesized through various methods. One common approach involves the enzymatic conversion of nicotinamide to nicotinamide riboside using nicotinamide riboside kinase. Another method includes the chemical synthesis from nicotinamide and ribose under specific reaction conditions .
Industrial Production Methods
Industrial production of N-ribosylnicotinamide typically involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce the enzymes required for the biosynthesis of N-ribosylnicotinamide from simple sugar substrates .
Chemical Reactions Analysis
Types of Reactions
N-ribosylnicotinamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nicotinamide riboside mononucleotide.
Reduction: It can be reduced to form dihydronicotinamide riboside.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and purity .
Major Products Formed
Scientific Research Applications
N-ribosylnicotinamide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of NAD+ and its derivatives.
Biology: It plays a crucial role in cellular metabolism and energy production.
Medicine: It is being studied for its potential therapeutic effects in treating metabolic disorders, neurodegenerative diseases, and age-related conditions.
Industry: It is used in the production of dietary supplements and functional foods aimed at enhancing cellular health and longevity
Mechanism of Action
N-ribosylnicotinamide exerts its effects by increasing the levels of NAD+ in cells. NAD+ is essential for various metabolic pathways, including glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation. It also plays a role in DNA repair, gene expression, and cellular signaling. The molecular targets of N-ribosylnicotinamide include sirtuins, a family of proteins involved in regulating cellular health and longevity .
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: Another form of vitamin B3, but less efficient in increasing NAD+ levels compared to N-ribosylnicotinamide.
Nicotinic Acid: Also a form of vitamin B3, but can cause flushing as a side effect.
Nicotinamide Mononucleotide: A direct precursor to NAD+, similar to N-ribosylnicotinamide but with different metabolic pathways.
Uniqueness
N-ribosylnicotinamide is unique due to its high bioavailability and efficiency in increasing NAD+ levels. It is also well-tolerated with minimal side effects, making it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C11H14N2O5 |
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Molecular Weight |
254.24 g/mol |
IUPAC Name |
N-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C11H14N2O5/c14-5-7-8(15)9(16)11(18-7)13-10(17)6-2-1-3-12-4-6/h1-4,7-9,11,14-16H,5H2,(H,13,17) |
InChI Key |
GSICVYYZYDCOFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
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